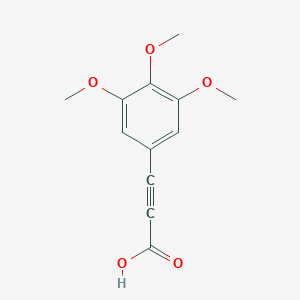

3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid

Description

Chemical Identity: 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid (CAS No. 4698-21-9) is a synthetic aromatic carboxylic acid derivative with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol. Its structure features a propiolic acid backbone (prop-2-ynoic acid) substituted at the β-position with a 3,4,5-trimethoxyphenyl group. This compound is structurally related to cinnamic acid derivatives but replaces the α,β-unsaturated double bond (alkene) with a carbon-carbon triple bond (alkyne), conferring distinct electronic and steric properties .

Properties

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJHIQYGYVUQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501227 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-21-9 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,4,5-trimethoxyphenyl)prop-2-ynoic acid with key analogs, focusing on structural variations, biological activities, and physicochemical properties.

Cinnamic Acid Derivatives

3,4,5-Trimethoxycinnamic Acid (TMCA)

- Structure: Prop-2-enoic acid with a 3,4,5-trimethoxyphenyl group.

- Biological Activity :

- Cholinesterase Inhibition : TMCA derivatives exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, 2-chlorophenyl TMCA ester showed IC₅₀ values of 46.18 µM (AChE) and 32.46 µM (BChE) .

- Selectivity : The 2-fluorophenyl TMCA ester demonstrated a selectivity index (SI) of 1.71 for BChE over AChE .

- Mechanism : Mixed-type inhibition confirmed via Lineweaver-Burk plots .

Methyl 3,4,5-Trimethoxycinnamate

- Structure : Methyl ester of TMCA.

- Role : Used as a precursor for prodrugs and esters with enhanced lipophilicity .

Comparison with Prop-2-ynoic Acid:

Propanoic Acid Derivatives

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

- Structure: Saturated propanoic acid chain.

- Properties : Reduced conjugation and rigidity compared to alkyne/alkene analogs, leading to lower bioactivity in preliminary studies .

Comparison with Prop-2-ynoic Acid:

Heterocyclic Derivatives

2-Sulfonyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles

- Structure : Thiadiazole core with sulfonyl and trimethoxyphenyl groups.

- Activity : Demonstrated antitumor and antimicrobial properties, likely via tubulin polymerization inhibition .

Comparison with Prop-2-ynoic Acid:

- While both share the 3,4,5-trimethoxyphenyl motif, the heterocyclic scaffold of thiadiazoles targets distinct pathways (e.g., microtubule disruption), unlike the carboxylic acid-based mechanism of propiolic acid derivatives.

Natural Product Derivatives

Combretastatin A-4 Analogs

- Structure : Stilbene-based tubulin inhibitors with trimethoxyphenyl groups.

- Activity : Sodium phosphate prodrugs (e.g., 1n) showed improved water solubility and preclinical efficacy in cancer models .

Comparison with Prop-2-ynoic Acid:

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound | 236.22 | 1.8–2.2 | Low |

| 3,4,5-Trimethoxycinnamic acid | 237.23 | 1.5–1.8 | Moderate |

| Combretastatin A-4 | 316.33 | 3.0–3.5 | Very low |

Research Implications and Gaps

- Prop-2-ynoic Acid: Limited experimental data exist for this compound. Prioritize studies on cholinesterase inhibition, tubulin interaction, and cytotoxicity.

- Structure-Activity Relationship (SAR) : The triple bond’s impact on bioactivity warrants exploration, particularly in comparison to TMCA’s alkene and combretastatin’s stilbene.

Biological Activity

Overview

3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid is an organic compound notable for its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a trimethoxyphenyl group linked to a prop-2-ynoic acid moiety, which contributes to its unique chemical properties and biological interactions.

The structure of this compound allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield different derivatives that may exhibit altered biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial in cancer cell proliferation and survival. The inhibition of these targets leads to significant anti-cancer effects.

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance:

- In Vitro Studies : The compound demonstrated significant inhibitory effects on human cancer cell lines such as MGC-803 and HeLa cells. In a study, it showed an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis .

Tubulin Polymerization Inhibition

The compound is recognized for its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial for its anticancer properties:

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound | 0.42 | Inhibits tubulin assembly |

| Reference Compound CA-4 | 0.91 | Positive control |

These findings suggest a strong correlation between the compound's antiproliferative activity and its ability to inhibit tubulin polymerization .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antiproliferative Activity : A series of derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The presence of the trimethoxyphenyl group was essential for optimal activity against various cancer types .

- Mechanistic Studies : Research demonstrated that the compound binds to the colchicine site on tubulin, leading to impaired microtubule dynamics and subsequent cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.